7-Iodo-7-deaza-D-guanosine

Description

Historical Context of 5-Iodotubercidin as a Research Compound

5-Iodotubercidin first gained prominence in the scientific community as a potent inhibitor of adenosine (B11128) kinase (AK), an enzyme crucial for regulating intracellular and extracellular adenosine levels. biorxiv.orgapexbt.com Early studies focused on its ability to modulate adenosine signaling, which plays a vital role in numerous physiological processes. However, subsequent research in the 1990s unveiled a broader mechanism of action, identifying 5-Iodotubercidin as a pan-protein kinase inhibitor. biorxiv.orgnih.gov This discovery significantly expanded its application in research, transforming it from a specific enzyme inhibitor to a powerful tool for studying a wide array of signaling pathways. Over the years, its utility has been explored in various contexts, including as a potential chemotherapeutic agent due to its ability to induce DNA damage and apoptosis, and more recently, for its role in modulating programmed cell death pathways like necroptosis. karger.comnih.govnih.gov

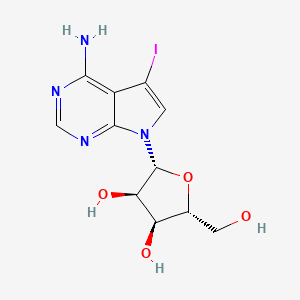

Overview of 5-Iodotubercidin as a Nucleoside Analogue and Purine (B94841) Derivative

Chemically, 5-Iodotubercidin is classified as a pyrrolopyrimidine nucleoside, a type of purine derivative. drugbank.com Its structure is analogous to the natural nucleoside adenosine, with the key difference being the substitution of an iodine atom at the 5th position of the pyrrolo[2,3-d]pyrimidine core and the replacement of a nitrogen atom with a carbon atom at position 7, making it a deazapurine nucleoside. drugbank.com This structural similarity allows it to interact with the ATP-binding sites of various enzymes, particularly kinases. nih.gov

The presence of the ribose sugar moiety links it to the family of nucleosides, which are fundamental building blocks of nucleic acids. However, its modifications prevent it from being incorporated into DNA and RNA in the same manner as natural nucleosides. Instead, its biological effects are primarily mediated through the inhibition of key enzymes.

Chemical Properties of 5-Iodotubercidin

| Property | Value |

| Chemical Formula | C₁₁H₁₃IN₄O₄ |

| Molecular Weight | 392.15 g/mol |

| CAS Number | 24386-93-4 |

| Appearance | Tan solid |

| Synonyms | ITU, 4-Amino-5-iodo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine |

Data sourced from multiple chemical suppliers and databases. merckmillipore.com

Significance of 5-Iodotubercidin in Biochemical and Biomedical Investigations

The significance of 5-Iodotubercidin in research stems from its multifaceted inhibitory profile. Its ability to act as a competitive inhibitor with respect to ATP makes it a powerful tool for studying the roles of various kinases in cellular signaling. nih.gov

Key Research Applications:

Enzyme Inhibition Studies: 5-Iodotubercidin is widely used to investigate the function of adenosine kinase and a broad range of other protein kinases. caymanchem.com Its inhibitory activity against a panel of kinases allows researchers to probe their involvement in different cellular processes.

Cancer Research: Studies have demonstrated that 5-Iodotubercidin can induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells. karger.comnih.govresearchgate.net This has positioned it as a compound of interest in the development of novel anti-cancer therapies. Its genotoxic effects are believed to arise from the incorporation of its metabolite into DNA, causing DNA breaks. nih.govptgcn.com

Necroptosis Research: More recent investigations have highlighted the role of 5-Iodotubercidin in sensitizing cells to necroptosis, a form of programmed necrosis. biorxiv.orgnih.govbiorxiv.org It has been shown to induce RIPK1-dependent necroptosis by interfering with NF-κB signaling, providing a valuable tool to study this cell death pathway. biorxiv.orgresearchgate.net

Metabolic Studies: The compound has been utilized to study glycogen (B147801) metabolism, as it can stimulate glycogen synthesis in hepatocytes by inactivating phosphorylase and activating glycogen synthase. nih.govmedchemexpress.com

Inhibitory Profile of 5-Iodotubercidin against Various Kinases

| Kinase | IC₅₀ (µM) |

| Adenosine Kinase | 0.026 |

| Casein Kinase 1 (CK1) | 0.4 |

| Protein Kinase A (PKA) | 5-10 |

| Phosphorylase Kinase | 5-10 |

| Casein Kinase 2 (CK2) | 10.9 |

| Protein Kinase C (PKC) | 27.7 |

| Insulin (B600854) Receptor Tyrosine Kinase | 3.5 |

| ERK2 | 0.53 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from various research articles. merckmillipore.commedchemexpress.comrndsystems.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSIXKUPQCKWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24386-93-4 | |

| Record name | 5-Iodotubercidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Modifications of 5 Iodotubercidin

Established Synthetic Routes for 5-Iodotubercidin

The synthesis of 5-iodotubercidin can be achieved through multiple pathways, often starting from either tubercidin (B1682034) or a pre-formed pyrrolo[2,3-d]pyrimidine core. One established method involves the direct iodination of tubercidin. tandfonline.com Another common strategy begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which undergoes a multi-step reaction sequence to yield 5-iodotubercidin. chemicalbook.com A detailed multi-step synthesis involves the following general stages:

Iodination of the pyrrolo[2,3-d]pyrimidine ring system.

Glycosylation with a protected ribose derivative.

Deprotection and subsequent chemical modifications. chemicalbook.comacs.org

One specific synthetic approach involves a four-step process starting from a related precursor, which includes iodination using N-iodosuccinimide, followed by reactions with sodium hydride, trifluoroacetic acid, and finally ammonia (B1221849) in methanol (B129727) under heat. chemicalbook.com

Radiolabeling Strategies for 5-Iodotubercidin: Synthesis of Imaging Probes

For use in imaging studies, particularly for visualizing adenosine (B11128) kinase (ADK) distribution, radiolabeled versions of 5-iodotubercidin have been synthesized. snmjournals.org A key strategy for preparing an imaging probe is the synthesis of [¹²⁵I]-5-iodotubercidin. snmjournals.orgsnmjournals.org This is accomplished through a halogen exchange reaction. The synthesis starts with 5-bromotubercidin, which is treated with [¹²⁵I]NaI in the presence of copper(II) sulfate (B86663) (CuSO₄) and tin(II) sulfate (SnSO₄) in dimethyl sulfoxide (B87167) (DMSO) at high temperatures (130°C). snmjournals.org The resulting radiolabeled product, [¹²⁵I]-5-iodotubercidin, is then purified using high-performance liquid chromatography (HPLC). snmjournals.org This method yields the desired radiotracer with high radiochemical purity, suitable for in vitro characterization. snmjournals.org

Table 1: Radiolabeling of 5-Iodotubercidin

| Precursor | Reagents | Product | Radiochemical Yield | Radiochemical Purity |

|---|

Synthesis of 5-Iodotubercidin Analogues and Derivatives

To explore the structure-activity relationships and improve the therapeutic potential of 5-iodotubercidin, a variety of analogues and derivatives have been synthesized. tocris.comnih.govacs.orgnih.gov These modifications primarily target the halogen at the 5-position, the 5'-position of the ribose sugar, and the core pyrrolo[2,3-d]pyrimidine structure.

The synthesis of other halogenated analogues, such as the 5-bromo and 5-chloro derivatives of tubercidin, has been reported. tandfonline.comgoogle.com These analogues are typically prepared from a common intermediate, 5'-deoxytubercidin. tandfonline.com For instance, the 5-bromo analogue can be prepared directly from 5'-deoxytubercidin. tandfonline.com The synthesis of these compounds allows for a systematic investigation into how different halogens at the C5 position influence biological activity. tandfonline.comgoogle.com

5'-Deoxy-5-iodotubercidin, a naturally occurring marine nucleoside, has been synthesized in a four-step process starting from tubercidin. tandfonline.comresearchgate.net The synthetic route involves the initial conversion of tubercidin to 5'-deoxytubercidin, which is then iodinated. tandfonline.com An efficient, large-scale synthesis of 5'-deoxytubercidin and its halogenated analogues has also been developed, utilizing a Vorbrüggen glycosylation of the appropriate pyrrolo[2,3-d]pyrimidine base with 5-deoxy-1,2,3-tri-O-acetyl-β-D-ribofuranose as a key step. researchgate.net This compound is noted for being a potent inhibitor of adenosine kinase. tandfonline.comresearchgate.net

Table 2: Synthesis of 5'-Deoxy-5-iodotubercidin

| Starting Material | Key Intermediate | Key Reaction Step | Final Product |

|---|

A general strategy for synthesizing a variety of pyrrolo[2,3-d]pyrimidine nucleoside analogues involves the glycosylation of 5-substituted 4-chloropyrrolo[2,3-d]pyrimidine bases with protected ribose analogues. acs.orgnih.govacs.org This sodium salt-mediated glycosylation procedure is a versatile method for creating a diverse range of nucleosides. nih.govacs.orgcapes.gov.br After the coupling reaction, the resulting 4-chloro nucleosides can be further modified, for example, by condensation with various amines to produce the desired final products. acs.org This approach has been instrumental in the development of potent adenosine kinase inhibitors. nih.govacs.org Some research has also focused on the synthesis of diaryltubercidin analogues, where aromatic rings are introduced at the N4- and C5-positions, through methods like the Suzuki reaction. nih.gov

Among the most potent adenosine kinase inhibitors reported are the 5'-amino-5'-deoxy analogues of 5-bromo- and 5-iodotubercidin. acs.orgnih.govacs.org The synthesis of these compounds can be challenging. Initial attempts to activate the 5'-hydroxyl group of a protected 5-iodotubercidin derivative for conversion to the 5'-amino group often led to the formation of an undesired N1-C5' cyclonucleoside. acs.org Despite these synthetic hurdles, methods have been developed to successfully produce these highly potent analogues, which exhibit inhibitory concentrations (IC₅₀) in the sub-nanomolar range. acs.orgnih.govacs.org

Elucidation of Molecular Mechanisms of Action and Primary Biological Targets

Inhibition of Adenosine (B11128) Kinase (ADK) Activity

5-Iodotubercidin is a potent and selective inhibitor of adenosine kinase (ADK), an essential enzyme that regulates the intracellular and extracellular concentrations of adenosine. scbt.commedchemexpress.com ADK catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). medchemexpress.comrcsb.org By inhibiting ADK, 5-Iodotubercidin effectively increases intracellular adenosine levels, which can then diffuse out of the cell and activate cell-surface adenosine receptors. medchemexpress.com This action makes ADK inhibition an alternative mechanism for activating adenosine signaling pathways. medchemexpress.com The inhibition of ADK by 5-Iodotubercidin has been shown to have various physiological effects, including anticonvulsant and anti-inflammatory activities. mdpi.comresearchgate.net

Kinetic studies have demonstrated that 5-Iodotubercidin is a powerful inhibitor of adenosine kinase, with a reported IC50 value of 26 nM. medchemexpress.com The inhibition is competitive with respect to adenosine, meaning it directly competes with the natural substrate for binding to the enzyme's active site. researchgate.net The structural similarity of 5-Iodotubercidin to adenosine allows it to effectively bind to the adenosine binding site on ADK. scbt.com The onset of inhibition is rapid, leading to significant alterations in cellular ATP levels. scbt.com

5-Iodotubercidin is considered an ATP mimetic, and its affinity for the ATP-binding sites of kinases is a key aspect of its inhibitory action. medchemexpress.comresearchgate.netnih.gov In the context of adenosine kinase, when adenosine binds to the enzyme, it induces a conformational change that creates the ATP binding site. 5-Iodotubercidin's ability to interact with this site interferes with the binding of ATP, which is necessary for the phosphorylation of adenosine. nih.gov This interference can also affect the stability of the ADK protein structure, potentially accelerating its degradation. nih.gov There is also evidence of a second, low-affinity adenosine binding site on ADK's ATP binding site that becomes active under high adenosine concentrations.

The primary consequence of ADK inhibition by 5-Iodotubercidin is a significant disruption of cellular adenosine homeostasis. By blocking the primary route of adenosine clearance, 5-Iodotubercidin leads to a rapid increase in both intracellular and extracellular adenosine levels. medchemexpress.commdpi.com This elevation of adenosine can have profound effects on cellular metabolism and signaling. For instance, increased adenosine can activate AMP-dependent protein kinase (AMPK), a central regulator of cellular energy. biologists.commdpi.com Studies have shown that pretreatment with 5-Iodotubercidin can block the adenosine-triggered activation of AMPK. biologists.com Furthermore, the accumulation of adenosine due to ADK inhibition can lead to a decrease in global DNA methylation. mdpi.com In hepatocytes, 5-Iodotubercidin treatment leads to a decrease in ATP concentration and an increase in AMP concentration. medchemexpress.com

Role of ATP-Binding Site Affinity

Broad-Spectrum Protein Kinase Inhibition

While renowned for its potent inhibition of adenosine kinase, 5-Iodotubercidin also acts as a broad-spectrum inhibitor of various other protein kinases. biorxiv.orgnih.govrndsystems.com This promiscuity is attributed to its ability to bind to the ATP-binding sites of these enzymes. nih.gov

The table below summarizes the inhibitory activity of 5-Iodotubercidin against a range of protein kinases.

| Kinase | IC50 Value |

| Adenosine Kinase (ADK) | 26 nM |

| Casein Kinase I (CK1) | 0.4 µM |

| Extracellular Signal-Regulated Kinase 2 (ERK2) | 0.525 µM |

| Protein Kinase C (PKC) | 0.4 µM |

| Protein Kinase A (PKA) | 5–10 µM |

| Phosphorylase Kinase | 5–10 µM |

| Casein Kinase II (CK2) | 10.9 µM |

| Insulin (B600854) Receptor Tyrosine Kinase | 3.5 µM |

| Data sourced from multiple studies. nih.gov |

5-Iodotubercidin is a potent inhibitor of Extracellular Signal-Regulated Kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. scbt.combiocompare.com The MAPK/ERK pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. biocompare.com Inhibition of ERK2 by 5-Iodotubercidin can therefore disrupt these fundamental cellular functions. scbt.com

The inhibitory effect of 5-Iodotubercidin on ERK2 stems from its ability to act as an ATP mimetic. scbt.com Its structure allows it to bind specifically to the ATP-binding site within the active site of the ERK2 enzyme. scbt.com This binding action competitively blocks the normal substrate, ATP, from binding, thereby preventing the phosphorylation of downstream targets of ERK2. scbt.com This mechanism of competitive inhibition provides insight into the regulation of MAPK pathways. scbt.com While some inhibitors induce a slow conformational change in ERK2, 5-Iodotubercidin exhibits fast kinetic behavior, suggesting a more direct and rapid binding to the active site. nih.gov

ATP-Mimetic Properties and Active Site Binding

Inhibition of Haspin/GSG2 (Histone H3 Kinase)

5-Iodotubercidin is a potent inhibitor of Haspin (also known as Germ cell-specific gene 2, GSG2), an atypical serine/threonine protein kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). researchgate.netdrugbank.compnas.org This phosphorylation event is critical for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres, which in turn ensures accurate chromosome segregation. nih.govoup.com

The inhibitory action of 5-Iodotubercidin on Haspin has been demonstrated to have an IC50 value in the range of 5 to 9 nM in vitro. researchgate.net The compound acts as an ATP mimetic, competing with ATP for binding to the kinase's active site. pnas.orgnih.gov The interaction is strengthened by a halogen aromatic π interaction between the iodine atom of 5-Iodotubercidin and the gatekeeper residue Phe605 within the Haspin kinase domain. rsc.org

While 5-Iodotubercidin is a potent inhibitor of Haspin, its selectivity has been a subject of investigation. It was originally identified as an inhibitor of adenosine kinase. rupress.org Subsequent studies have revealed that it also targets other kinases, including adenosine kinase, CDC-like kinase (CLK), and Dual Specificity Tyrosine Phosphorylation Regulated Kinases (DYRKs). nih.gov However, at a concentration of 1 µM, 5-Iodotubercidin did not show significant activity against other mitotic kinases such as CDK1/Cyclin B, Aurora A, Aurora B, Bub1, Mps1, Nek2A, and Plk1 in vitro. researchgate.netnih.gov This suggests a degree of selectivity for Haspin over these particular mitotic kinases. researchgate.netnih.gov The interaction with the gatekeeper residue Phe605 in Haspin contributes to its potent inhibition of this specific kinase. rsc.org

The inhibition of Haspin by 5-Iodotubercidin has significant consequences for the regulation of mitosis. By preventing the phosphorylation of histone H3 at threonine 3, 5-Iodotubercidin disrupts the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres. oup.comrupress.org This mislocalization of the CPC, which includes the key mitotic kinase Aurora B, leads to defects in chromosome alignment and segregation. oup.comrupress.org

Specifically, treatment with 5-Iodotubercidin has been shown to cause a delay in chromosome alignment during prometaphase. oup.com It also leads to the dephosphorylation of key kinetochore proteins such as CENP-A and Hec1, and can override the spindle assembly checkpoint (SAC) in the presence of high concentrations of nocodazole. rupress.org Furthermore, the compound impairs the recruitment of other important kinetochore proteins like Bub1 and BubR1 kinases. rupress.org These disruptions in mitotic processes can ultimately lead to a failure of proper chromosome segregation. pnas.org

Specificity and Selectivity Profile[22],

Inhibition of Protein Kinase A (PKA)

5-Iodotubercidin has been identified as an inhibitor of Protein Kinase A (PKA), a key enzyme in various cellular signaling pathways. plos.orgselleckchem.comtocris.com The inhibitory concentration (IC50) of 5-Iodotubercidin for PKA is reported to be in the range of 5-10 µM. medchemexpress.comcaymanchem.comrndsystems.com Kinetic analysis has revealed that 5-Iodotubercidin acts as a competitive inhibitor with respect to ATP, meaning it binds to the same site as ATP on the PKA enzyme. nih.govnih.gov In relation to the protein substrate of PKA, it acts as a mixed-type inhibitor. nih.govnih.gov

Inhibition of Phosphorylase Kinase

5-Iodotubercidin also demonstrates inhibitory activity against Phosphorylase Kinase. plos.orgselleckchem.comtocris.com The IC50 value for the inhibition of this enzyme by 5-Iodotubercidin is in the range of 5-10 µM. medchemexpress.comcaymanchem.comrndsystems.com It is proposed that by inhibiting phosphorylase kinase, 5-Iodotubercidin contributes to the inactivation of phosphorylase, an enzyme involved in glycogen (B147801) metabolism. nih.govresearchgate.net

Inhibition of Casein Kinase 1 (CK1)

5-Iodotubercidin is a known inhibitor of Casein Kinase 1 (CK1), with a reported IC50 value of 0.4 µM. plos.orgmedchemexpress.comcaymanchem.comrndsystems.com Similar to its action on PKA, kinetic studies have shown that 5-Iodotubercidin is a competitive inhibitor with respect to ATP and a mixed-type inhibitor with respect to the protein substrate for CK1. nih.govnih.gov

Interactive Data Table of Kinase Inhibition by 5-Iodotubercidin

| Kinase | IC50 (µM) | Type of Inhibition (vs. ATP) | Type of Inhibition (vs. Substrate) |

| Haspin/GSG2 | 0.005 - 0.009 | Competitive | Not specified |

| ERK2 | 0.525 | Competitive | Not specified |

| Protein Kinase A (PKA) | 5 - 10 | Competitive | Mixed-type |

| Phosphorylase Kinase | 5 - 10 | Not specified | Not specified |

| Casein Kinase 1 (CK1) | 0.4 | Competitive | Mixed-type |

| Adenosine Kinase | 0.026 | Not specified | Not specified |

| Insulin Receptor Tyrosine Kinase | 3.5 | Not specified | Not specified |

| Casein Kinase 2 (CK2) | 10.9 | Not specified | Not specified |

| Protein Kinase C (PKC) | 27.7 | Not specified | Not specified |

Inhibition of Casein Kinase 2 (CK2)

5-Iodotubercidin has been identified as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase crucial for cell growth, proliferation, and survival. nih.gov The inhibitory concentration (IC50) of 5-Iodotubercidin against CK2 has been reported to be 10.9 μM. medchemexpress.com Kinetic analyses have revealed that 5-Iodotubercidin acts as a competitive inhibitor with respect to ATP, indicating that it vies for the ATP-binding site on the kinase. nih.gov

Structural analysis of the CK2α1 subunit in complex with 5-Iodotubercidin shows the inhibitor binding within the hydrophobic groove of the ATP-binding site. nih.gov The 4-aminopyrrolopyrimidine portion of 5-Iodotubercidin is anchored by three hydrogen bonds to the hinge region of the kinase. nih.gov This detailed structural understanding provides a basis for the development of more selective CK2 inhibitors. nih.gov

Inhibition of Protein Kinase C (PKC)

5-Iodotubercidin also demonstrates inhibitory activity against Protein Kinase C (PKC), a family of kinases involved in various signal transduction pathways. The reported IC50 value for the inhibition of PKC by 5-Iodotubercidin is 27.7 μM in some studies medchemexpress.com, while another reports an IC50 of 0.4 µM. plos.orgcaymanchem.com This discrepancy may reflect differences in experimental conditions or the specific PKC isoforms tested. The inhibition of PKC contributes to the compound's broad profile as a general protein kinase inhibitor. nih.gov

Inhibition of Insulin Receptor Tyrosine Kinase

The inhibitory spectrum of 5-Iodotubercidin includes the tyrosine kinase activity of the insulin receptor. nih.gov It has been shown to inhibit the insulin receptor kinase fragment with an IC50 value of 3.5 μM. medchemexpress.com The mechanism of inhibition is competitive with respect to ATP, similar to its action on other kinases. nih.gov This activity highlights the compound's ability to interfere with key signaling pathways that regulate metabolism.

Inhibition of DYRK1A Kinase

Recent research has highlighted 5-Iodotubercidin as a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govnih.gov Kinome profiling has established its significant activity against the DYRK and cell division cycle-like kinase (CLK) families. nih.govresearchgate.net The IC50 value for DYRK1A inhibition by 5-Iodotubercidin is reported to be as low as 14 nmol/L. nih.gov This potent inhibition of DYRK1A has been linked to the promotion of human β-cell proliferation, suggesting its potential as a lead compound for developing therapies aimed at increasing β-cell mass. nih.govnih.gov

Inhibition of ADP-dependent Glucokinase (ADPGK)

5-Iodotubercidin has been identified as an inhibitor of ADP-dependent glucokinase (ADPGK), an enzyme that plays a role in a modified glycolysis pathway. nih.govfrontiersin.org This inhibition is significant as human ADPGK is involved in the regulation of T-cell activation. nih.govnih.gov

The crystal structure of archaeal ADPGK from Methanocaldococcus jannaschii in a complex with 5-Iodotubercidin, D-glucose, inorganic phosphate (B84403), and a magnesium ion has been determined (PDB ID: 5OD2). nih.govrcsb.org This structural analysis provides detailed insights into the mechanism of inhibition. nih.govnih.gov The 5-Iodotubercidin molecule binds to the active site of ADPGK. frontiersin.orgresearchgate.net The structure reveals how an inorganic phosphate ion, mimicking the β-phosphate group of ADP, is positioned near the glucose moiety, facilitated by an arginine residue (Arg197) and a magnesium ion. nih.govrcsb.org This structural information confirms the proposed phosphorylation mechanism and highlights the key residues involved in catalysis, providing a foundation for the design of specific human ADPGK inhibitors. nih.govnih.gov

Modulation of Nucleoside Transport Systems

In addition to its kinase inhibitory activities, 5-Iodotubercidin is a known inhibitor of nucleoside transport systems. tocris.com It has been shown to inhibit the uptake of various nucleosides, including [3H]adenosine, [3H]uridine, and [3H]formycin B, with IC50 values of < 25 nM, 7 μM, and 15 μM, respectively.

Studies have indicated that 5-Iodotubercidin directly interacts with nucleoside transporters. nih.gov For instance, it inhibits the binding of [3H]nitrobenzylthioinosine to these transporters with a Ki value of 4 μM. nih.gov The potency of 5-Iodotubercidin as an adenosine kinase inhibitor in intact cells is influenced by the expression of different nucleoside transporter subtypes. nih.gov Specifically, its effects are more pronounced in cells expressing the equilibrative nucleoside transporter 1 (ENT1). nih.govresearchgate.net This suggests that the cellular uptake of 5-Iodotubercidin is mediated by these transport systems, which in turn affects its intracellular activity. nih.gov

Inhibitory Concentrations (IC50) of 5-Iodotubercidin Against Various Kinases

| Kinase | IC50 Value |

| Casein Kinase 2 (CK2) | 10.9 μM medchemexpress.com |

| Protein Kinase C (PKC) | 0.4 µM - 27.7 μM plos.orgmedchemexpress.comcaymanchem.com |

| Insulin Receptor Tyrosine Kinase | 3.5 μM medchemexpress.com |

| DYRK1A Kinase | 14 nM nih.gov |

| Adenosine Kinase | 26 nM |

| Casein Kinase 1 (CK1) | 0.4 μM |

| Protein Kinase A (PKA) | 5-10 μM |

| Phosphorylase Kinase | 5-10 μM |

Inhibition of Concentrative Nucleoside Transporters (CNT2)

Induction of DNA Damage and Activation of Cellular Stress Pathways

A critical aspect of the molecular mechanism of 5-Iodotubercidin is its ability to induce genotoxic stress, leading to DNA damage and the subsequent activation of cellular stress response pathways. This activity is central to its potential as an anti-cancer agent.

The genotoxicity of 5-Iodotubercidin is believed to stem from the incorporation of its metabolite into the DNA of replicating cells. As a purine (B94841) analog, it can be metabolized within the cell and subsequently integrated into the growing DNA chain during the S phase of the cell cycle. This incorporation disrupts the normal structure of the DNA, leading to the formation of DNA breaks. Evidence for this mechanism includes the detection of a 5-Iodotubercidin metabolite within the genomic DNA of treated cells and the observation that the compound is more effective in actively dividing cells. This process triggers a DNA damage response, characterized by the formation of nuclear foci containing proteins such as γH2AX and TopBP1.

The DNA double-strand breaks generated by the incorporation of 5-Iodotubercidin serve as a signal for the activation of the DNA damage response cascade. A key initiator of this cascade is the Ataxia-Telangiectasia Mutated (ATM) protein kinase. Upon sensing DNA breaks, ATM is activated through autophosphorylation. Activated ATM then phosphorylates a number of downstream targets, including the Checkpoint Kinase 2 (Chk2). The phosphorylation of Chk2 at threonine 68 is a hallmark of its activation. Studies have shown that treatment with 5-Iodotubercidin leads to a time-dependent increase in the phosphorylation of both ATM and Chk2. This activation of the ATM-Chk2 signaling axis is a crucial step in the cellular response to the DNA damage induced by 5-Iodotubercidin.

Following the activation of the ATM-Chk2 pathway, a critical downstream effector, the tumor suppressor protein p53, is targeted. Activated ATM and Chk2 directly phosphorylate p53 at multiple sites, with phosphorylation at serine 15 being a prominent event. This phosphorylation stabilizes p53 by preventing its interaction with its negative regulator, MDM2, leading to an accumulation of p53 protein in the cell. Research has consistently demonstrated that 5-Iodotubercidin treatment results in the phosphorylation of p53 at serine 15 and a significant upregulation of total p53 protein levels. This activation of p53 is a key event that mediates some of the downstream cellular effects of 5-Iodotubercidin, including cell cycle arrest, and in some contexts, apoptosis.

Induction of Cell Cycle Arrest Mechanisms (e.g., G2 Phase)

5-Iodotubercidin has been identified as a genotoxic agent that can induce DNA damage. nih.govnih.gov This leads to the activation of the Ataxia-Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) proteins, which in turn phosphorylate and up-regulate the tumor suppressor protein p53. nih.govnih.gov The activation of the ATM-p53 pathway is a critical cellular response to DNA damage, triggering cell cycle arrest to allow for DNA repair or, if the damage is too severe, inducing apoptosis (programmed cell death). nih.govresearchgate.net

Specifically, treatment with 5-Iodotubercidin leads to an arrest of the cell cycle in the G2 phase. nih.govnih.gov This G2 phase arrest is dependent on the presence of functional p53. nih.govnih.gov In cells lacking functional p53, the effect of 5-Iodotubercidin on the cell cycle is diminished. nih.gov The compound's ability to cause DNA breaks is thought to be a result of the incorporation of its metabolite into the DNA strand during replication. nih.govnih.gov This action is similar to other nucleoside analogs used in chemotherapy. researchgate.net The resulting accumulation of cells in the G2/M phase of the cell cycle is a key mechanism of its anti-proliferative effects. nih.gov

Table 1: Effect of 5-Iodotubercidin on Cell Cycle Progression

| Cell Line | p53 Status | Treatment | Outcome | Reference |

| HCT116 | +/+ | 5-Iodotubercidin | G2/M arrest | nih.gov |

| HCT116 | -/- | 5-Iodotubercidin | Reduced G2/M arrest | nih.gov |

Regulation of Intracellular Signaling Cascades

5-Iodotubercidin significantly impacts several key intracellular signaling pathways that govern cell proliferation, survival, and metabolism.

The effect of 5-Iodotubercidin on the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway is complex and appears to be cell-type dependent. In some contexts, 5-Iodotubercidin has been shown to inhibit PKA. scbt.commedchemexpress.comcaymanchem.com However, in hepatocytes, it has been observed to increase the levels of cAMP. nih.gov In human neuroblastoma cells, 5-Iodotubercidin treatment leads to a decrease in cAMP levels by triggering adenosine receptor-3 signaling. nih.govnih.gov This reduction in cAMP is a key step in its anti-tumor activity in this cell type. nih.gov The inhibition of PKA signaling by 5-Iodotubercidin has also been implicated in the regulation of melanogenesis. mdpi.comresearchgate.net

5-Iodotubercidin has been shown to modulate the AKT and Extracellular signal-regulated kinase (ERK) signaling pathways. In human neuroblastoma cells, treatment with 5-Iodotubercidin suppresses both AKT and ERK1/2 activity, which are pathways essential for cell proliferation. nih.govnih.gov Conversely, in melanoma cells, 5-Iodotubercidin has been found to increase the phosphorylation of both AKT and ERK. mdpi.com This activation of AKT and ERK signaling is linked to its inhibitory effect on melanin (B1238610) production. mdpi.com The compound's ability to act as an inhibitor of ERK2 has also been noted. scbt.combiocompare.com

Table 2: Modulation of Signaling Pathways by 5-Iodotubercidin

| Cell Type | Pathway | Effect | Reference |

| Human Neuroblastoma | AKT/ERK | Inhibition | nih.govnih.gov |

| Melanoma | AKT/ERK | Activation | mdpi.com |

| Human Neuroblastoma | cAMP/PKA | Decreased cAMP | nih.govnih.gov |

| Hepatocytes | cAMP/PKA | Increased cAMP | nih.gov |

Recent studies have revealed that 5-Iodotubercidin can interfere with the Nuclear Factor kappa B (NF-κB) signaling pathway. biorxiv.org Specifically, it has been shown to suppress IKK signaling, a critical component of the NF-κB activation cascade. biorxiv.orgnih.gov This interference with NF-κB signaling sensitizes cells to RIPK1-dependent necroptosis, a form of programmed cell death. biorxiv.orgbiorxiv.orgnih.gov

In human neuroblastoma cells, 5-Iodotubercidin treatment leads to the activation of Glycogen Synthase Kinase 3β (GSK3β). nih.govnih.gov This is achieved by decreasing the phosphorylation of AKT, which normally inhibits GSK3β. nih.govnih.gov Activated GSK3β then phosphorylates β-catenin, targeting it for proteasomal degradation. nih.govnih.gov The subsequent decrease in β-catenin levels contributes to the suppression of neuroblastoma cell growth. nih.gov This mechanism highlights a critical role for 5-Iodotubercidin in modulating the Wnt/β-catenin signaling pathway. nih.govmdpi.com

Interference with NFκB Signaling Pathway[9],

Impact on Cellular Metabolic Processes

As a potent inhibitor of adenosine kinase, 5-Iodotubercidin has a significant impact on cellular metabolism. scbt.commedchemexpress.comsigmaaldrich.com By blocking the phosphorylation of adenosine to adenosine monophosphate (AMP), it disrupts the energy balance within the cell. scbt.comsigmaaldrich.com Treatment with 5-Iodotubercidin has been shown to cause a decrease in ATP concentration and a corresponding increase in AMP concentration. medchemexpress.com

In hepatocytes, 5-Iodotubercidin stimulates glycogen synthesis by activating glycogen synthase and inactivating phosphorylase. medchemexpress.comsigmaaldrich.com It also inhibits the de novo synthesis of fatty acids and cholesterol by decreasing the activity of acetyl-CoA carboxylase (ACC). medchemexpress.comcaymanchem.comsigmaaldrich.com This is accompanied by a marked decrease in the intracellular concentration of malonyl-CoA. medchemexpress.com Furthermore, 5-Iodotubercidin has been shown to increase fatty acid oxidation activity in hepatocytes. caymanchem.comsigmaaldrich.com

Stimulation of Glycogen Synthesis

5-Iodotubercidin has been identified as a potent stimulator of glycogen synthesis in hepatocytes. rndsystems.com This effect is achieved through a dual mechanism: the activation of glycogen synthase and the inactivation of phosphorylase. medchemexpress.comnih.gov In isolated hepatocytes, the addition of micromolar concentrations of 5-Iodotubercidin initiates these processes, leading to the net accumulation of glycogen. nih.govnih.gov

The activation of glycogen synthase by 5-Iodotubercidin is a key step in its glycogenic effect. medchemexpress.comnih.gov Research indicates that 5-Iodotubercidin enhances the activation of glycogen synthase, and in studies with a 40 μM concentration, it was shown to shorten the delay before this activation occurs. rndsystems.comchemsrc.com This activation is not a result of the removal of phosphorylase a, which is a known potent inhibitor of glycogen-associated synthase phosphatase. researchgate.net Instead, it is proposed that 5-Iodotubercidin achieves this by inhibiting various glycogen synthase kinases. nih.gov

Concurrently with the activation of glycogen synthase, 5-Iodotubercidin promotes the inactivation of phosphorylase, the enzyme responsible for glycogenolysis. medchemexpress.comnih.gov At a concentration of 40 μM, 5-Iodotubercidin has been shown to increase the rate of phosphorylase inactivation. chemsrc.com The proposed mechanism for this inactivation is the inhibition of phosphorylase kinase. nih.govscispace.com

Activation of Glycogen Synthase[4],[13],[14],[17],[29],

Modulation of Fatty Acid Metabolism

5-Iodotubercidin significantly influences fatty acid metabolism in the liver. nih.gov It shifts the metabolic balance away from lipogenesis and towards fatty acid oxidation. scispace.comnih.govplos.org This is primarily achieved by decreasing fatty acid synthesis and increasing fatty acid oxidation. caymanchem.com

The compound effectively inhibits the de novo synthesis of fatty acids. nih.govcaymanchem.com Studies in isolated rat hepatocytes have demonstrated that 5-Iodotubercidin decreases the rate of fatty acid synthesis. caymanchem.com This inhibition is directly linked to its effect on Acetyl-CoA Carboxylase (ACC). nih.gov

In conjunction with its inhibitory effect on synthesis, 5-Iodotubercidin stimulates the oxidation of fatty acids. nih.govcaymanchem.com Specifically, it has been shown to stimulate the oxidation of palmitate. nih.gov This effect is attributed to the decrease in the intracellular concentration of malonyl-CoA, which relieves the inhibition of carnitine palmitoyltransferase I, a key enzyme in fatty acid oxidation. nih.gov

Decrease in Fatty Acid Synthesis[13],

Effects on Acetyl-CoA Carboxylase (ACC) Activity

The modulation of fatty acid metabolism by 5-Iodotubercidin is largely mediated through its effects on Acetyl-CoA Carboxylase (ACC). nih.gov The compound inhibits ACC activity, which in turn leads to a reduction in fatty acid synthesis. medchemexpress.comnih.gov This inhibition is concentration-dependent and is accompanied by a significant decrease (around 60%) in the intracellular concentration of malonyl-CoA. nih.gov The proposed mechanism for this inhibition is an increase in the AMP/ATP ratio, which leads to the stimulation of AMP-activated protein kinase (AMPK), a known inhibitor of ACC. nih.gov

| Enzyme/Process | Effect of 5-Iodotubercidin | Primary Mechanism |

| Glycogen Synthase | Activation | Inhibition of glycogen synthase kinases |

| Phosphorylase | Inactivation | Inhibition of phosphorylase kinase |

| Fatty Acid Synthesis | Decrease | Inhibition of Acetyl-CoA Carboxylase (ACC) |

| Fatty Acid Oxidation | Increase | Decreased malonyl-CoA levels, relieving inhibition of CPT1 |

| Acetyl-CoA Carboxylase (ACC) | Inhibition | Increased AMP/ATP ratio leading to AMPK activation |

Epigenetic Modulation: Decreased DNA Methylation

5-Iodotubercidin exerts significant influence on epigenetic regulatory mechanisms, primarily by inducing a state of DNA hypomethylation. This effect is not a result of direct interaction with DNA methyltransferases (DNMTs), but rather an indirect consequence of its primary activity as a potent inhibitor of adenosine kinase (ADK). rndsystems.comnih.govtocris.com The inhibition of ADK disrupts the normal metabolic flux of adenosine, setting off a cascade of biochemical changes that ultimately suppress the cell's capacity to methylate DNA. jci.orgnih.gov

The molecular mechanism commences with the inhibition of ADK by 5-Iodotubercidin, which leads to an accumulation of intracellular adenosine. nih.govembopress.org Adenosine kinase is a critical enzyme that phosphorylates adenosine to form adenosine monophosphate (AMP), thereby regulating cellular adenosine levels. nih.gov With ADK inhibited, the resulting elevated adenosine levels interfere with the transmethylation pathway. nih.govjci.org This pathway is central to all cellular methylation reactions, providing the universal methyl donor, S-adenosylmethionine (SAM). tocris.com

Elevated adenosine levels inhibit the enzyme S-adenosylhomocysteine hydrolase (SAHH). nih.gov SAHH is responsible for hydrolyzing S-adenosylhomocysteine (SAH), a byproduct of all SAM-dependent methylation reactions, into adenosine and homocysteine. Inhibition of SAHH leads to the accumulation of SAH. nih.gov SAH is a powerful product inhibitor of DNMTs, the enzymes that catalyze the transfer of a methyl group from SAM onto DNA. nih.govnih.gov The increased intracellular ratio of SAH to SAM effectively suppresses DNMT activity, leading to a global and site-specific decrease in DNA methylation. nih.govembopress.org

Research across various models has substantiated this mechanism. In vivo studies have demonstrated that administration of 5-Iodotubercidin leads to a significant decrease in DNA methylation within the hippocampus. rndsystems.com One study reported a 50% reduction in hippocampal DNA methylation following ADK inhibition with 5-Iodotubercidin. nih.gov Another investigation observed a 35% decrease in global DNA methylation in the mouse hippocampus. jci.orgresearchgate.net Importantly, this hypomethylating effect was found to be independent of the adenosine A1 receptor, underscoring the direct role of the metabolic pathway. jci.orgresearchgate.net

Studies in cell culture have yielded similar findings. In human umbilical vein endothelial cells (HUVECs), pharmacological inhibition of ADK with 5-Iodotubercidin resulted in significantly lower levels of 5-methylcytosine (B146107) (5-mC), a marker of global DNA methylation. embopress.org This effect was also shown to be independent of adenosine receptor activation. embopress.org Further research has highlighted the potential of this mechanism in pathological contexts. For instance, in a model of space radiation-induced cognitive impairment, which was associated with increased DNA methylation, treatment with 5-Iodotubercidin helped to ameliorate these epigenetic changes. nih.gov Similarly, in cardiomyocyte models of ischemia-reperfusion injury, ADK inhibition led to the hypomethylation of genes involved in metabolic pathways. nih.gov

Table 1: Summary of Research Findings on 5-Iodotubercidin-Induced DNA Hypomethylation

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Wild-Type Mice (in vivo) | Administration of 5-Iodotubercidin caused a 35% decrease in global DNA methylation in the hippocampus. | jci.orgresearchgate.net |

| Mouse Model of Epilepsy (in vivo) | Inhibition of ADK with 5-Iodotubercidin reduced hippocampal DNA methylation by 50%. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) (in vitro) | Pharmacological inhibition of ADK with 5-Iodotubercidin significantly decreased global DNA methylation levels (5-mC). | embopress.org |

| Mouse Model of Radiation-Induced Cognitive Dysfunction (in vivo) | 5-Iodotubercidin ameliorated the radiation-induced increases in 5-methylcytosine and 5-hydroxymethylcytosine (B124674) in the hippocampus. | nih.gov |

| Cardiomyocytes (in vitro) & Mouse Hearts (in vivo) | ADK inhibition resulted in hypomethylation of genes involved in metabolic pathways. | nih.gov |

Table 2: Key Proteins in the 5-Iodotubercidin-Induced Hypomethylation Pathway

| Protein | Role in the Pathway | Effect of 5-Iodotubercidin |

|---|---|---|

| Adenosine Kinase (ADK) | Phosphorylates adenosine to AMP, regulating its intracellular concentration. nih.gov | Directly and potently inhibited. rndsystems.com |

| S-adenosylhomocysteine hydrolase (SAHH) | Hydrolyzes SAH to adenosine and homocysteine. nih.gov | Indirectly inhibited by the accumulation of its product, adenosine. nih.gov |

| DNA methyltransferases (DNMTs) | Catalyze the transfer of a methyl group from SAM to DNA. tocris.com | Activity is suppressed by the accumulation of the inhibitor SAH. nih.govnih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 5-Iodotubercidin |

| S-adenosylmethionine |

| S-adenosylhomocysteine |

| Adenosine |

| Homocysteine |

| Adenosine Monophosphate |

| 5-methylcytosine |

Preclinical Pharmacological Activities and Therapeutic Research Potential

Anticancer and Antitumor Efficacy Studies

5-Iodotubercidin has been identified as a potent agent with significant anticancer and antitumor activities. plos.orgresearchgate.netkarger.com Its mechanisms of action are multifaceted, involving the induction of programmed cell death, inhibition of cellular growth, and efficacy in animal models of cancer.

Induction of Apoptosis in Cancer Cells

Research has shown that 5-Iodotubercidin can induce apoptosis, or programmed cell death, in various cancer cell lines. karger.combiorxiv.org

Insulinoma: In insulinoma cell lines (INS-1 and MIN-6), 5-Iodotubercidin has been shown to induce apoptosis by causing DNA damage. karger.comnih.gov This process is mediated through the activation of the ATM/p53 signaling pathway. karger.comnih.gov The compound was found to exert a cytotoxic effect on these cells, leading to a reduction in their viability. karger.com

Melanoma: Studies have also indicated that 5-Iodotubercidin can inhibit pigmentation in melanoma cells. karger.com

Neuroblastoma: In human neuroblastoma cells, 5-Iodotubercidin has been observed to suppress cell growth and induce apoptosis. nih.govresearchgate.net This is achieved through the downregulation of INSM1 and cyclin D1, alongside the activation of p53 and caspase-3. nih.gov

Table 1: Effect of 5-Iodotubercidin on Apoptosis in Cancer Cells

| Cell Line | Key Findings | Mechanism of Action |

|---|---|---|

| Insulinoma (INS-1, MIN-6) | Induces apoptosis and cytotoxicity. karger.comnih.gov | DNA damage-induced activation of the ATM/p53 pathway. karger.comnih.gov |

| Neuroblastoma | Suppresses cell growth and induces apoptosis. nih.gov | Downregulation of INSM1 and cyclin D1; activation of p53 and caspase-3. nih.gov |

Inhibition of Cell Proliferation and Colony Formation

5-Iodotubercidin has demonstrated the ability to inhibit the proliferation and colony-forming capacity of cancer cells. biorxiv.org Studies on insulinoma cells revealed that treatment with 5-Iodotubercidin led to a significant inhibition of cell proliferation, as measured by CCK-8 and colony-forming assays. karger.comnih.gov Similarly, research on breast cancer cells (MDA-MB-231) showed that AICA riboside, which mimics a low energy state, inhibited cell proliferation and colony formation, and these effects were reversed by 5-Iodotubercidin, highlighting its role in cellular metabolism and growth pathways. aacrjournals.orguliege.be

Efficacy in Carcinoma Xenograft Mouse Models

The antitumor activity of 5-Iodotubercidin has been confirmed in vivo using carcinoma xenograft mouse models. researchgate.netkarger.comresearchgate.net

p53-dependent and -independent efficacy: In nude mice with colon carcinoma xenografts, 5-Iodotubercidin demonstrated the ability to reduce tumor size in both p53-positive and p53-negative tumors. nih.govplos.orgresearchgate.netnih.gov This indicates that the compound can induce cell death through both p53-dependent and -independent pathways. nih.govresearchgate.netnih.gov At a higher dose, it was effective against both tumor types, while at a lower dose, the p53-negative tumors showed some resistance. glpbio.com

Insulinoma xenografts: In mouse models with insulinoma xenografts (using Ins-1 and Min-6 cells), 5-Iodotubercidin inhibited tumor growth and the excessive release of insulin (B600854). karger.comnih.gov

Table 2: Efficacy of 5-Iodotubercidin in Xenograft Models

| Cancer Type | Mouse Model | Key Findings |

|---|---|---|

| Colon Carcinoma | Nude mice with HCT116 xenografts | Reduced tumor size in both p53+/+ and p53-/- tumors. nih.govplos.orgresearchgate.netnih.gov |

| Insulinoma | Nude mice with Ins-1 and Min-6 xenografts | Inhibited tumor growth and insulin release. karger.comnih.gov |

Exploration as a Genotoxic Chemotherapeutic Agent

5-Iodotubercidin is being explored as a novel genotoxic drug with chemotherapeutic potential. plos.orgresearchgate.netnih.gov Its purine-like structure allows for its potential incorporation into DNA, leading to DNA damage. karger.com This damage triggers a cellular response, activating pathways that can lead to cell cycle arrest and apoptosis. nih.govplos.orgresearchgate.netnih.gov

DNA Damage Response: The compound has been found to cause DNA breaks, leading to the activation of the Atm-p53 pathway. nih.govselleck.co.jp This includes the activation of Atm and Chk2, phosphorylation of p53, and the formation of nuclear foci positive for γH2AX and TopBP1, all of which are markers of a DNA damage response. nih.govresearchgate.netnih.gov

Cell Cycle Arrest: As a result of the DNA damage response, 5-Iodotubercidin induces a G2 cell cycle arrest in a p53-dependent manner. nih.govresearchgate.netnih.gov

Antiviral Activity Investigations

In addition to its anticancer properties, 5-Iodotubercidin has shown promise as an antiviral agent, particularly against SARS-CoV-2. nih.govresearchgate.netscdi-montpellier.fr

Inhibition of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp)

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many viruses, including SARS-CoV-2, making it a prime target for antiviral drugs. nih.govresearchgate.netscdi-montpellier.fr

Potent Inhibition: In a screening of 134 nucleoside analog compounds, 5-Iodotubercidin was identified as one of four candidates with remarkable potency in inhibiting SARS-CoV-2 RdRp. nih.govresearchgate.net It exhibited the strongest inhibitory effect among the four. nih.govresearchgate.net

Mechanism of Inhibition: The antiviral activity of 5-Iodotubercidin against SARS-CoV-2 is linked to its ability to inhibit adenosine (B11128) kinase (ADK). nih.govresearchgate.net It is also resistant to the virus's exoribonuclease activity, which is a proofreading mechanism that can remove some nucleoside analog inhibitors. nih.govresearchgate.net

Broad-Spectrum Potential: The compound has also shown a dose-dependent inhibitory effect against other coronaviruses, such as HCoV-OC43 and HCoV-NL63, suggesting potential for broad-spectrum antiviral activity. mdpi.com

Table 3: Antiviral Activity of 5-Iodotubercidin against SARS-CoV-2

| Target | Key Findings | Mechanism |

|---|---|---|

| SARS-CoV-2 RdRp | Strongest inhibitor among 134 screened nucleoside analogs. nih.govresearchgate.net | Inhibition of adenosine kinase (ADK); resistance to viral exoribonuclease. nih.govresearchgate.net |

| Other Coronaviruses | Dose-dependent inhibition of HCoV-OC43 and HCoV-NL63. mdpi.com | Not specified. |

Inhibition of Alphavirus Methyltransferase (nsP1)

5-Iodotubercidin has been identified as an inhibitor of the alphavirus non-structural protein 1 (nsP1), which possesses S-adenosyl methionine-dependent N-7-methyltransferase (MTase) activity essential for capping the nascent viral RNA. nih.govnih.gov This capping process is crucial for the virus to evade the host's immune system and ensure efficient translation of its genetic material. mdpi.com

Research has demonstrated the inhibitory effects of 5-Iodotubercidin on the nsP1 MTase of both Chikungunya virus (CHIKV) and Venezuelan equine encephalitis virus (VEEV). nih.govnih.gov A novel capillary electrophoresis-based assay was developed to measure the MTase activity of purified nsP1 from these viruses, which subsequently identified 5-Iodotubercidin as an effective inhibitor. nih.govnih.gov In cell-based assays, 5-Iodotubercidin showed potent anti-CHIKV activity, highlighting its potential as an alphavirus inhibitor. nih.govnih.govmdpi.com Specifically, it was found to be efficacious against CHIKV in cell culture with a reported EC50 of 0.409 µM. nih.govnih.gov

Table 1: Antiviral Activity of 5-Iodotubercidin against Chikungunya Virus (CHIKV)

| Parameter | Value | Reference |

|---|---|---|

| Target | nsP1 Methyltransferase | nih.gov, nih.gov |

| Virus | Chikungunya virus (CHIKV) | nih.gov, nih.gov |

Resistance to Viral Exoribonuclease Activity

In the context of coronaviruses, such as SARS-CoV-2, the RNA-dependent RNA polymerase (RdRp) is a key enzyme for viral replication. Some nucleotide analog inhibitors of RdRp can be removed by the virus's own proofreading mechanism, a 3'-to-5' exoribonuclease (ExoN). However, studies have shown that 5-Iodotubercidin is resistant to this viral exoribonuclease activity. nih.govresearchgate.netirtree.com This resistance allows it to maintain its inhibitory effect on the viral RdRp, making it a more effective antiviral agent. nih.govresearchgate.net Among several compounds tested, 5-Iodotubercidin demonstrated the most potent inhibition of SARS-CoV-2 RdRp and was notably resistant to the viral proofreading, even more so than Remdesivir in some studies. nih.govresearchgate.net

Regulation of Melanogenesis and Pigmentation

5-Iodotubercidin has been investigated for its effects on melanogenesis, the process of melanin (B1238610) production which determines skin color. nih.govnih.gov Research indicates that it has an inhibitory effect on pigmentation. nih.govgnu.ac.kr

Inhibitory Effects on Melanin Synthesis

Studies using melanoma cells have shown that treatment with 5-Iodotubercidin leads to a dramatic reduction in pigmentation. nih.gov It effectively decreases both melanin content and the activity of tyrosinase, a key enzyme in melanin synthesis, in a dose-dependent manner. nih.gov This suggests its potential as a depigmenting or skin-lightening agent. nih.govnih.gov In vivo studies using zebrafish embryos, a common model for evaluating pigmentation, have also confirmed that 5-Iodotubercidin markedly inhibits melanogenesis. nih.gov

Modulation of Melanogenic Proteins (MITF, Tyrosinase, TRP-1)

The inhibitory effect of 5-Iodotubercidin on melanin synthesis is linked to its ability to modulate the expression of key melanogenic proteins. nih.gov Western blot analyses have revealed that 5-Iodotubercidin reduces the protein levels of Microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein-1 (TRP-1). nih.govnih.gov MITF is a master regulator of melanocyte development and the transcription of melanogenic enzymes. By downregulating MITF, 5-Iodotubercidin effectively suppresses the entire melanin production cascade. nih.govnih.gov

Table 2: Effect of 5-Iodotubercidin on Melanogenic Proteins

| Protein | Effect | Reference |

|---|---|---|

| MITF | Reduced Protein Level | nih.gov, nih.gov |

| Tyrosinase | Reduced Protein Level | nih.gov, nih.gov |

Neuroprotective and Antiseizure Activity Research

5-Iodotubercidin is a potent inhibitor of adenosine kinase (ADK), an enzyme that metabolizes adenosine into adenosine monophosphate. By inhibiting ADK, 5-Iodotubercidin increases the levels of endogenous adenosine, a neuromodulator with known anticonvulsant and neuroprotective properties. mdpi.comjneurosci.org

Anticonvulsant Effects in Animal Models of Seizures

The anticonvulsant activity of 5-Iodotubercidin has been demonstrated in various animal models of seizures. In a mouse model of mesial temporal lobe epilepsy induced by kainic acid, administration of 5-Iodotubercidin suppressed seizures and interictal spikes. jneurosci.org This effect was shown to be dependent on the activation of A1 adenosine receptors. jneurosci.org Furthermore, transient systemic treatment with 5-Iodotubercidin during the latent phase after a brain injury has been shown to reduce the development of epilepsy and granule cell dispersion in mice. oup.comresearchgate.net In immature rats subjected to status epilepticus, 5-Iodotubercidin exhibited an inhibitory effect on hippocampal afterdischarges, suggesting its potential to suppress seizure activity during brain development. mdpi.com Research has also shown that several potent adenosine kinase inhibitors, including analogues of 5-Iodotubercidin, exhibit anticonvulsant activity in the rat maximal electric shock (MES) induced seizure assay. nih.gov

Influence on Hippocampal DNA Methylation

5-Iodotubercidin has been identified as a compound capable of decreasing DNA methylation within the hippocampus. gbiosciences.com This effect is achieved through the inhibition of adenosine kinase (ADK). gbiosciences.com Research involving chronic administration of 5-Iodotubercidin to wild-type mice resulted in a significant 35% reduction in global DNA methylation in the hippocampus. jci.org This hypomethylating effect was found to be independent of the adenosine A1 receptor, a key receptor for the anticonvulsant effects of adenosine. jci.org

In studies exploring cognitive dysfunction induced by space-relevant radiation, irradiated mice exhibited increased levels of 5-methylcytosine (B146107) and 5-hydroxymethylcytosine (B124674) in the hippocampus. nih.gov Treatment with 5-Iodotubercidin was shown to ameliorate these epigenetic effects of irradiation by inhibiting methylation. nih.gov This intervention not only protected against the molecular changes induced by radiation but also restored behavioral performance to the levels of non-irradiated control animals. nih.gov This suggests that the neuroepigenetic mechanisms influenced by 5-Iodotubercidin may play a significant role in the functional and structural alterations affecting the irradiated brain and cognition. nih.gov

Immunomodulatory Effects

5-Iodotubercidin demonstrates several immunomodulatory activities, including the modulation of T cell activation, impact on reactive oxygen species (ROS) release, and interference with programmed cell death pathways.

Research has shown that 5-Iodotubercidin can inhibit human T cell activation that is dependent on ADP-dependent glucokinase (ADPGK). rcsb.orgnih.gov This positions the compound as a tool for studying the metabolic pathways, specifically glycolysis, that support T cell immune responses.

In conjunction with its effect on T cell activation, 5-Iodotubercidin has been demonstrated to inhibit the release of reactive oxygen species (ROS) induced by T cell activation. rcsb.orgnih.gov This inhibition is linked to its effect on human ADPGK, suggesting that by modulating glucose metabolism, the compound can temper the oxidative bursts associated with immune cell activation. rcsb.orgnih.gov

5-Iodotubercidin has been identified as a significant modulator of necroptosis, a form of programmed cell death. biorxiv.orgresearchgate.netbiorxiv.org Specifically, it sensitizes cells to RIPK1-dependent necroptosis. biorxiv.orgresearchgate.netbiorxiv.org In a screen of 149 kinase inhibitors, 5-Iodotubercidin was the most potent compound found to sensitize MAPK-activated protein kinase 2 (MK2)-deficient mouse embryonic fibroblasts (MEFs) to TNF-induced cell death. biorxiv.orgresearchgate.net

Further mechanistic studies revealed that 5-Iodotubercidin induces this form of cell death by suppressing IKK signaling, a key checkpoint that normally inhibits RIPK1 activation. biorxiv.orgresearchgate.netbiorxiv.org This effect is particularly pronounced when the p38/MK2 pathway is also inhibited. biorxiv.org The compound was also found to potentiate LPS-induced necroptosis in RAW264.7 macrophages when combined with MK2 inhibition. biorxiv.orgbiorxiv.orgresearchgate.net These findings highlight a role for 5-Iodotubercidin in modulating TNF- and LPS-induced necroptosis, with potential implications for therapies targeting RIPK1. biorxiv.orgresearchgate.net

Impact on Reactive Oxygen Species (ROS) Release

Enhancement of Human Beta-Cell Proliferation and Glucose-Dependent Insulin Secretion

Initially recognized as an adenosine kinase inhibitor, 5-Iodotubercidin (5-IT) has emerged as a potent agent for promoting the proliferation of human pancreatic beta-cells. researchgate.netnih.govnih.govdiabetesjournals.org Studies have demonstrated that 5-IT strongly and selectively increases human beta-cell proliferation both in laboratory cultures (in vitro) and in animal models (in vivo). nih.govnih.govdiabetesjournals.org Treatment of human islets with 5-IT for six days resulted in a striking 10- to 12-fold increase in beta-cell proliferation, with a maximal effect observed at a concentration of 1 μmol/L. nih.govdiabetesjournals.org This pro-proliferative effect was consistent across islets from multiple human donors. nih.gov

Crucially, the induced proliferation does not appear to compromise beta-cell function. diabetesjournals.org In fact, prolonged treatment with 5-IT was shown to enhance glucose-dependent insulin secretion. researchgate.netnih.govnih.govdiabetesjournals.orgdiabetesjournals.org Gene expression analysis of islets treated with the compound revealed an induction of genes related to cell proliferation and the cell cycle, confirming that a true proliferative response is initiated. researchgate.netnih.govnih.govdiabetesjournals.org

Kinome profiling studies revealed that the primary mechanism for this effect is not adenosine kinase inhibition, but rather the potent and selective inhibition of the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family, particularly DYRK1A. researchgate.netnih.govnih.govdiabetesjournals.org The induction of beta-cell proliferation by 5-IT could be suppressed by the calcineurin inhibitor FK506, indicating an involvement of DYRK1A and the nuclear factor of activated T cells (NFAT) signaling pathway. researchgate.netnih.govnih.govdiabetesjournals.org These findings point toward the inhibition of DYRK1A as a promising therapeutic strategy for increasing functional human beta-cell mass for diabetes treatment. nih.govnih.govdiabetesjournals.org

Interactive Data Tables

Kinase Inhibitory Profile of 5-Iodotubercidin

The following table summarizes the inhibitory concentrations (IC₅₀) of 5-Iodotubercidin against various kinases, highlighting its activity as a multi-kinase inhibitor.

| Kinase/Transporter | IC₅₀ Value | Reference |

| Adenosine Kinase | 26 nM | , , gbiosciences.com |

| Adenosine Transporter | < 25 nM | gbiosciences.com |

| CK1 | 0.4 µM | , , gbiosciences.com |

| Insulin Receptor Tyrosine Kinase | 3.5 µM | , , gbiosciences.com |

| Phosphorylase Kinase | 5-10 µM | , , gbiosciences.com |

| Protein Kinase A (PKA) | 5-10 µM | , , gbiosciences.com |

| CK2 | 10.9 µM | , , gbiosciences.com |

| Protein Kinase C (PKC) | 27.7 µM | , , gbiosciences.com |

Effect of 5-Iodotubercidin on Beta-Cell Replication

This table details the observed effects of 5-Iodotubercidin on the proliferation of pancreatic beta-cells from different species.

| Species/Cell Type | Effect | Key Findings | Reference |

| Human Islets | 10- to 12-fold increase in proliferation | Maximal effect at 1 µmol/L after 6 days; enhanced glucose-stimulated insulin secretion with prolonged treatment. | nih.gov, diabetesjournals.org |

| Rodent & Porcine Islets | 2- to 3-fold increase in proliferation | Identified as a screening hit; effect enhanced by combination with high glucose or GLP-1. | nih.gov |

| Human Islets (in vivo) | Promotes proliferation | Successfully promoted proliferation in human islets grafted into NOD-scid IL2Rg(null) mice. | researchgate.net, nih.gov, nih.gov, diabetesjournals.org |

Table of Mentioned Compounds

Structure Activity Relationships Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies have been instrumental in understanding the relationship between the chemical structure of 5-Iodotubercidin analogues and their biological activity, particularly as adenosine (B11128) kinase (AK) inhibitors. tandfonline.comnih.gov These analyses provide a rational basis for the design of new, more potent compounds. tandfonline.com

The Fujita-Ban method, a non-parametric QSAR approach, has been applied to a series of 5-Iodotubercidin analogues to determine the contribution of various substituents to their adenosine kinase inhibitory activity. tandfonline.comnih.gov This analysis revealed that specific substitutions at different positions on the tubercidin (B1682034) scaffold are crucial for potency.

Key findings from the Fujita-Ban analysis include:

At the X-position: A chlorine (Cl) atom was identified as having the highest positive contribution to activity. tandfonline.comnih.gov

At the Y-position: Substituents such as 4-chlorophenyl (C6H4-4-Cl), phenyl (C6H5), 2-furanyl, and iodine (I) were found to be favorable for high potency. tandfonline.comnih.gov

At the Z-position: Small, polar groups like aminomethyl (CH2NH2) and methyl (CH3) were associated with increased activity. tandfonline.comnih.gov

At the C-position: The presence of a hydroxyl (OH) group was beneficial, likely due to its ability to form hydrogen bonds within the enzyme's active site. tandfonline.comnih.gov

Based on these findings, a theoretical compound with a combination of these optimal substituents (Cl at X, C6H4-4-Cl at Y, CH2NH2 at Z, and OH at C) was predicted to be significantly more potent than the most active compound in the original dataset. tandfonline.comnih.gov

Table 1: Fujita-Ban Analysis Substituent Contributions to Adenosine Kinase Inhibition

| Position | Favorable Substituents |

| X | Cl |

| Y | C6H4-4-Cl, C6H5, 2-furanyl, I |

| Z | CH2NH2, CH3 |

| C | OH |

A parametric approach, the Hansch analysis, was also conducted on subsets of 5-Iodotubercidin analogues to provide more detailed insights into the physicochemical properties driving inhibitory activity. tandfonline.comnih.gov

For one subset of compounds, the analysis indicated that:

A substituent at the Y-position with a strong field effect is important. nih.gov

The presence of Cl at the X-position and CH2NH2 at the Z-position contributes to increased activity. nih.gov

Conversely, thio or alkylthio groups at the X-position and a methoxymethyl (CH2OCH3) group at the Z-position were detrimental to activity. nih.gov

For a second subset of compounds, the Hansch analysis revealed that:

A substituent at the X-position with a higher negative field effect is beneficial. nih.gov

Bulky groups at the Y-position enhance activity. nih.gov

An OH group at the C-position is essential for improved potency. nih.gov

Fujita-Ban Analysis[5],

Identification of Key Structural Determinants for Kinase Inhibition Potency and Selectivity

5-Iodotubercidin is a promiscuous kinase inhibitor, meaning it can bind to and inhibit multiple kinases. nih.govscience.gov However, structural analysis of its binding to different kinases has revealed key features that can be exploited to design more selective inhibitors.

When bound to protein kinase CK2α1, the 4-aminopyrrolopyrimidine core of 5-Iodotubercidin forms three hydrogen bonds with the hinge region of the kinase (Glu114 and Val116). nih.gov The iodine atom forms a hydrogen bond with a water molecule, which is also coordinated by Asp175. nih.gov This water-mediated interaction is a conserved feature in the binding of 5-Iodotubercidin to several other kinases, including CK1γ2, ERK1, CLK1, and haspin. nih.gov

A unique feature of the CK2α1-5-Iodotubercidin complex is the presence of a distinct "αD pocket," which is not observed in the other kinases studied. nih.gov This pocket, along with a unique water molecule position (W0), presents an opportunity for designing inhibitors with increased selectivity for CK2α1. nih.gov

For haspin, another kinase potently inhibited by 5-Iodotubercidin (IC50 of 9 nM), the interaction involves halogen bonding between the iodine atom of the inhibitor and the protein. researchgate.net Molecular dynamics simulations have confirmed a specific halogen∙∙∙π interaction. researchgate.net At a concentration of 1 µM, 5-Iodotubercidin showed high selectivity for haspin, not affecting the activity of other mitotic kinases like Aurora A, Aurora B, Bub1, Cdk1:Cyclin B, Mps1, Nek2A, and Plk1. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations have been extensively used to visualize and understand the binding of 5-Iodotubercidin and its analogues to their kinase targets. These computational methods provide a detailed picture of the intermolecular interactions that govern binding affinity and selectivity.

Haspin: Quantum chemical calculations and molecular dynamics simulations identified a halogen bond, specifically a halogen∙∙∙π interaction, between halogenated tubercidin ligands and haspin. researchgate.net

Protein Kinase CK2α1: The crystal structure of CK2α1 in complex with 5-Iodotubercidin shows the inhibitor binding in the hydrophobic ATP-binding site, anchored by hydrogen bonds to the hinge region. nih.gov

Zika Virus Methyltransferase: Steered molecular dynamics simulations have been used to investigate the binding of 5-Iodotubercidin to the Zika virus methyltransferase, suggesting it as a potential inhibitor. nih.gov These simulations showed stable binding and strong interactions with key residues. nih.gov

DOT1L: In studies of inhibitors for the DOT1L receptor, involved in mixed lineage leukemia, molecular docking and dynamics simulations were used to evaluate potential inhibitors, including the structurally related compound 5-iodotubercidin. waocp.orgkoreascience.kr

Adenosine Kinase: Docking of diaryl-erythro-furanosyltubercidin analogues into the human adenosine kinase (hAdK) X-ray structure, followed by molecular dynamics simulations, suggested a binding mode similar to that of 5'-deoxy-5-iodotubercidin. researchgate.net

Table 2: Molecular Docking and Dynamics Simulation Studies of 5-Iodotubercidin

| Target Protein | Key Findings |

| Haspin | Identification of a halogen∙∙∙π interaction. researchgate.net |

| Protein Kinase CK2α1 | Binding in the hydrophobic ATP-binding site with hydrogen bonds to the hinge region. nih.gov |

| Zika Virus Methyltransferase | Stable binding and strong interactions with key residues. nih.gov |

| Adenosine Kinase | Similar binding mode to other known inhibitors like 5'-deoxy-5-iodotubercidin. researchgate.net |

Design Principles for Enhanced Brain/Cell Penetration of Analogues

A significant challenge with 5-Iodotubercidin and its early analogues is their poor penetration into the brain and cells, which limits their in vivo efficacy. tandfonline.com This has led to efforts to design new analogues with improved physicochemical properties for better brain penetration.

General principles for designing brain-penetrant drugs include:

Lowering Polar Surface Area (PSA): A PSA of less than 90 Ų, and preferably less than 70 Ų, is suggested for improved blood-brain barrier (BBB) penetration. cambridgemedchemconsulting.com

Reducing Hydrogen Bond Donors (HBD): A count of less than 3 HBDs is recommended. cambridgemedchemconsulting.com

Controlling Molecular Weight: While not a strict cutoff, lower molecular weight is generally favored.

Avoiding Efflux Transporter Substrates: Many drugs are actively pumped out of the brain by transporters like P-glycoprotein (P-gp). cambridgemedchemconsulting.com Designing compounds that are not substrates for these transporters is crucial.

In the context of 5-Iodotubercidin analogues, a new series of compounds was developed with large, hydrophobic substituents to address the issue of poor brain and cell penetration. tandfonline.com The goal of these modifications is to increase the lipophilicity of the molecules, which can facilitate their passage across the lipid-rich blood-brain barrier. While specific design principles derived from these newer analogues are not detailed in the provided information, the general strategies of increasing lipophilicity and reducing polar characteristics are central to improving the central nervous system (CNS) availability of these potent kinase inhibitors. tandfonline.comfrontiersin.org

Advanced Research Methodologies and Investigative Techniques Employed in 5 Iodotubercidin Studies

Cell-Based Assays

Cell-based assays are fundamental in understanding the physiological and pathological effects of 5-Iodotubercidin at the cellular level.

Cell Proliferation and Viability Assays (e.g., CCK-8, Colony-forming)

The impact of 5-Iodotubercidin on cell growth and survival is frequently assessed using proliferation and viability assays. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method that measures cell viability by quantifying the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases into a colored formazan (B1609692) product. This assay has been used to demonstrate that 5-Iodotubercidin inhibits the viability of insulinoma cells (Ins-1 and Min-6) in a concentration-dependent manner. karger.com In some studies, the CCK-8 assay is also used to evaluate general cytotoxic effects and to ensure that observed phenomena are not simply due to widespread cell death. nih.govbiorxiv.org

The colony-forming assay provides a measure of a single cell's ability to undergo sufficient proliferation to form a colony. This long-term survival assay has been employed to show the suppressive effect of 5-Iodotubercidin on the clone formation capacity of insulinoma cells. karger.com These assays are crucial for determining the antiproliferative potential of 5-Iodotubercidin in various cell lines. karger.comresearchgate.net

Apoptosis Detection Assays (e.g., TUNEL)

To determine if the observed reduction in cell viability is due to programmed cell death, or apoptosis, researchers employ specific detection assays. The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis. nih.gov Studies have utilized the TUNEL assay to confirm that 5-Iodotubercidin induces apoptosis in insulinoma cells, both in cell culture (in vitro) and in animal models (in vivo). karger.comfigshare.comfigshare.com Following treatment with 5-Iodotubercidin, an increased ratio of apoptotic cells is observed compared to untreated controls. karger.com

Melanin (B1238610) Content and Tyrosinase Activity Assays

The influence of 5-Iodotubercidin on pigmentation processes has been investigated through melanin content and tyrosinase activity assays. Research has shown that treating melanoma cells with 5-Iodotubercidin leads to a marked, dose-dependent decrease in both melanin content and the activity of tyrosinase, the key enzyme in melanin synthesis. nih.gov These findings suggest that 5-Iodotubercidin acts as an inhibitor of melanogenesis. nih.govresearchgate.net The proposed mechanism involves the modulation of signaling pathways that regulate the expression of pigmentation-related genes. nih.gov

Immunofluorescence Staining (e.g., γH2AX, TopBP1 foci)

Immunofluorescence staining is a powerful technique used to visualize the subcellular localization of specific proteins. In the context of 5-Iodotubercidin research, this method has been critical in identifying its role in inducing DNA damage. nih.gov Following treatment with 5-Iodotubercidin, researchers have observed the formation of distinct nuclear foci containing the proteins γH2AX and TopBP1. nih.govresearchgate.netnih.govplos.org

γH2AX is a marker for DNA double-strand breaks, while TopBP1 is a scaffold protein involved in activating the DNA damage response. nih.govelifesciences.org The accumulation of these proteins into nuclear foci is a key indicator of DNA damage. nih.govplos.org Studies have quantified the percentage of cells showing these foci after treatment, providing robust evidence of 5-Iodotubercidin's genotoxic activity. nih.gov For example, in one study, treatment of HCT116 cells with 1 µM of 5-Iodotubercidin for 8 hours increased the percentage of cells with γH2AX foci from approximately 10% to 90%, and TopBP1 foci from roughly 14% to 95%. nih.gov

| Cell Line | Marker | Treatment | Percentage of Foci-Positive Cells (Mean ± SD) |

|---|---|---|---|

| HCT116 | γH2AX | Untreated | 10.39 ± 1.82% |

| 1 µM 5-Iodotubercidin | 90.19 ± 2.21% | ||

| HCT116 | TopBP1 | Untreated | 14.25 ± 5.12% |

| 1 µM 5-Iodotubercidin | 95.24 ± 1.39% | ||

| MEFs | γH2AX | Untreated | 7.45 ± 0.29% |

| 1 µM 5-Iodotubercidin | 91.63 ± 0.73% | ||

| MEFs | TopBP1 | Untreated | 13.08 ± 5.15% |